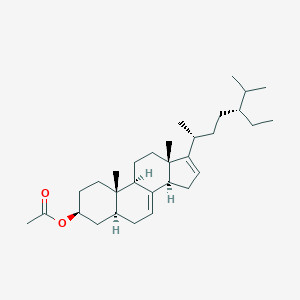
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde is a naturally occurring compound found in Ulmus glabra. It has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-naphthol with an appropriate aldehyde under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or methanesulfonic acid to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve the use of multicomponent reactions, where 2-naphthol is reacted with various aldehydes and other reagents to produce the desired product . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
Comparación Con Compuestos Similares
2-Hydroxy-1-naphthaldehyde: Similar in structure but lacks the isopropyl and methyl groups.
1-Naphthaldehyde: Another naphthaldehyde derivative with different substitution patterns.
Uniqueness: 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
18478-73-4 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-hydroxy-5-methyl-8-propan-2-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H16O2/c1-9(2)12-5-4-10(3)13-7-15(17)11(8-16)6-14(12)13/h4-9,17H,1-3H3 |
Clave InChI |
CHHSYJHKOZHOAY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
SMILES canónico |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
| 18478-73-4 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


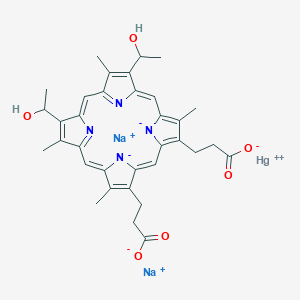
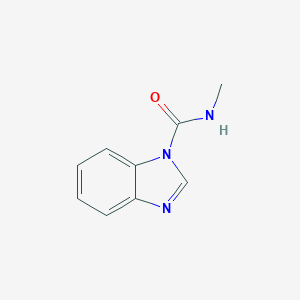
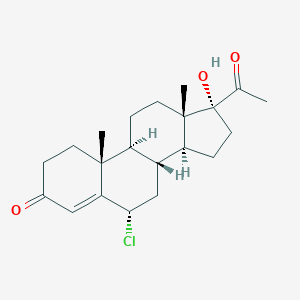
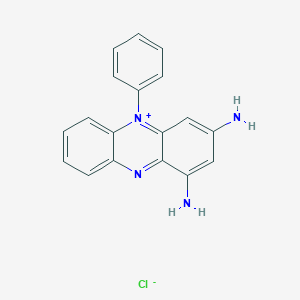



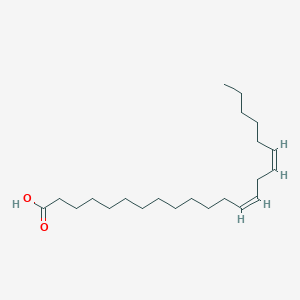
![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
